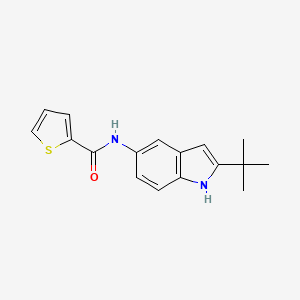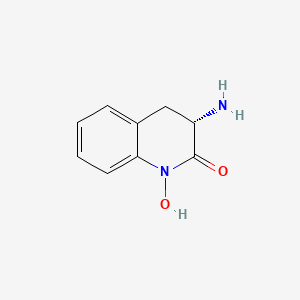
Parecoxib
Übersicht
Beschreibung
Parecoxib is a water-soluble and injectable prodrug of valdecoxib, marketed under the brand name Dynastat in the European Union . It is a selective cyclooxygenase-2 (COX-2) inhibitor, used primarily for the short-term management of perioperative pain . This compound is part of the same category as other COX-2 inhibitors like celecoxib and rofecoxib .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Parecoxib wegen seiner einzigartigen Struktur und Reaktivität untersucht. Es dient als Modellverbindung zur Entwicklung neuer COX-2-Inhibitoren mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen .
Biologie
Biologisch wird this compound verwendet, um die Rolle von COX-2 bei Entzündungen und Schmerzen zu untersuchen. Es hilft Forschern, die molekularen Mechanismen zu verstehen, die der COX-2-Hemmung zugrunde liegen, und ihre Auswirkungen auf die Prostaglandinsynthese .
Medizin
Medizinisch wird this compound zur kurzfristigen Behandlung von perioperativen Schmerzen eingesetzt. Es ist besonders nützlich bei Patienten, die keine oralen Medikamente einnehmen können. Klinische Studien haben seine Wirksamkeit bei der Reduzierung von postoperativen Schmerzen und dem Opioidverbrauch gezeigt .
Industrie
In der pharmazeutischen Industrie wird this compound als Referenzverbindung zur Entwicklung neuer Analgetika verwendet. Seine injizierbare Form macht es zu einem wertvollen Werkzeug zur Schmerzbehandlung im operativen Bereich .
Wirkmechanismus
This compound ist ein Prodrug, das im Körper schnell zu Valdecoxib umgewandelt wird. Valdecoxib hemmt selektiv das COX-2-Enzym, das für die Produktion von proinflammatorischen Prostaglandinen verantwortlich ist. Durch die Hemmung von COX-2 reduziert this compound Entzündungen und Schmerzen, ohne das COX-1-Enzym zu beeinflussen, das den Magen-Darm-Trakt schützt .
Wirkmechanismus
Target of Action
Parecoxib is a selective COX-2 inhibitor . Its primary target is the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of prostanoids, including prostaglandins and thromboxanes, which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain.
Mode of Action
This compound acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing the production of inflammatory mediators. As a result, inflammation and pain are alleviated.
Pharmacokinetics
This compound is a prodrug that is rapidly converted to its active form, valdecoxib, primarily via the enzymes CYP3A4 and 2C9 in the liver . The plasma half-life of this compound is only 22 minutes due to its rapid conversion to valdecoxib . The protein binding of this compound is 98% . These properties impact the bioavailability of this compound, influencing its efficacy and duration of action.
Result of Action
The molecular effect of this compound’s action is the inhibition of the COX-2 enzyme, leading to a decrease in prostanoid production. On a cellular level, this results in reduced inflammation and pain. This compound has also been found to suppress the nuclear translocation of certain proteins like CHOP and Foxo1, and increase the expression of proteins like GRP78 and ORP150, which may contribute to its neuroprotective effects .
Biochemische Analyse
Biochemical Properties
It acts as an inhibitor of this enzyme . The interaction between Parecoxib and COX-2 plays a crucial role in its function as a pain reliever .
Cellular Effects
This compound has been observed to cause a significant decrease in cellular growth . In a study on primary cultures of keloid fibroblasts, treatment with this compound caused a significant decrease in cellular growth from 24 hours onwards . Moreover, at 72 hours, this compound significantly reduced cellular vitality .
Molecular Mechanism
This compound is a prodrug of valdecoxib, which is a selective COX-2 inhibitor . Cyclooxygenase is responsible for the generation of prostaglandins . By inhibiting COX-2, this compound reduces the biosynthesis of prostaglandins, thereby relieving pain and inflammation .
Temporal Effects in Laboratory Settings
There is no evidence to limit the duration of usage for this compound in the palliative setting . Evidence of this compound use in a non-palliative setting has been based on short-term usage in the acute setting (less than 7 days) .
Metabolic Pathways
This compound is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolic process occurs in the liver .
Transport and Distribution
As this compound is a water-soluble and injectable prodrug , it can be administered intravenously or intramuscularly . This allows for rapid distribution throughout the body.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Parecoxib-Natrium umfasst mehrere Schritte. Zunächst wird 3,4-Diphenyl-5-methylisoxazol als Ausgangsstoff verwendet. Diese Verbindung wird Sulfonierungs- und Ammonolysereaktionen unterzogen, um Valdecoxib zu synthetisieren. Anschließend wird das Zielprodukt, this compound-Natrium, durch Propionylierung und Salifizierung hergestellt .
Industrielle Produktionsverfahren
In einer industriellen Umgebung wird this compound-Natrium synthetisiert, indem man 5-Methyl-3,4-phenylbenzenisoxazol zu einem Reaktionskolben mit Methylendichlorid gibt. Die Mischung wird auf -5 °C gekühlt und Chlorsulfonsäure tropfenweise unter Einhaltung einer Temperatur unter 5 °C zugegeben. Anschließend wird das Reaktionsgemisch auf 35 °C erwärmt und 10 Stunden lang reagieren gelassen. Die Reaktion wird mittels Dünnschichtchromatographie (TLC) überwacht, und das Produkt wird durch Filtration und Umkristallisation isoliert .
Analyse Chemischer Reaktionen
Reaktionstypen
Parecoxib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Valdecoxib zu bilden.
Reduktion: Reduktionsreaktionen sind bei this compound aufgrund seiner stabilen Struktur weniger häufig.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an seinen Sulfonyl- und Isoxazolgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Das Hauptprodukt, das aus der Oxidation von this compound gebildet wird, ist Valdecoxib. Substitutionsreaktionen können je nach den verwendeten Reagenzien verschiedene Derivate liefern.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Celecoxib: Ein weiterer COX-2-Inhibitor, der bei Schmerzen und Entzündungen eingesetzt wird.
Rofecoxib: Ein COX-2-Inhibitor, der aufgrund von kardiovaskulären Risiken vom Markt genommen wurde.
Etoricoxib: Ein COX-2-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Lumaricoxib: Ein hochspezifischer COX-2-Inhibitor, der zur Schmerzbehandlung eingesetzt wird.
Einzigartigkeit
Die Einzigartigkeit von Parecoxib liegt in seiner injizierbaren Form, die es für die perioperative Schmerzbehandlung geeignet macht, wenn eine orale Verabreichung nicht möglich ist. Seine schnelle Umwandlung zu Valdecoxib sorgt für einen schnellen Wirkungseintritt und bietet im operativen Bereich eine effektive Schmerzlinderung .
Eigenschaften
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044229 | |
| Record name | Parecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-84-7 | |
| Record name | Parecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Parecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)









![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
